Cas no 389888-02-2 ((S)-CPW 399)
(S)-CPW 399 structure
Product Name:(S)-CPW 399
Numéro CAS:389888-02-2
Le MF:C10H13N3O4
Mégawatts:239.227922201157
CID:299130
PubChem ID:657004
Update Time:2025-07-15
(S)-CPW 399 Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Cyclopentapyrimidine-1-propanoicacid, a-amino-2,3,4,5,6,7-hexahydro-2,4-dioxo-,(aS)-
- (2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
- (S)-CPW 399
- (S)-ALPHA-AMINO-2,3,4,5,6,7-HEXAHYDRO-2,4-DIOXO-1H-CYCLOPENTAPYRIMIDINE-1-PROPANOIC ACID
- (S)-α-AMino-2,3,4,5,6,7-hexahydro-2,4-dioxo-1H-cyclopentapyriMidine-1-propanoicacid
- 1syh
- 1syi
- CPW
- CHEMBL337577
- DTXSID50349678
- (S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
- 2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-cyclopentapyrimidin-1-yl)-propionic acid
- (S)-?-Amino-2,3,4,5,6,7-hexahydro-2,4-dioxo-1H-cyclopentapyrimidine-1-propanoic acid
- BDBM50107595
- 389888-02-2
- PD007308
- DB03240
- AKOS024456656
- (S)-2-AMINO-3-(1,3,5,7-PENTAHYDRO-2,4-DIOXO-CYCLOPENTA[E]PYRIMIDIN-1-YL) PROIONIC ACID
- SCHEMBL16343833
- (S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoicacid
- NCGC00159527-01
- (S)-1-(2-Amino-2-carboxyethyl)-6,7-dihydro-1H-cyclopenta[d]-pyrimidin-2,4(1H,3H)dione
- NS00068493
- 3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-L-alanine
- Q12061559
- (2S)-2-amino-3-{2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}propanoic acid
- (S)-CPW 399; (2S)-2-Amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic Acid; (S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic Acid;
-
- Piscine à noyau: 1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
- La clé Inchi: VSGUEKZRMJVQOH-LURJTMIESA-N
- Sourire: O=C1C2CCCC=2N(C(N1)=O)C[C@@H](C(=O)O)N
Propriétés calculées
- Qualité précise: 239.09100
- Masse isotopique unique: 239.09060590g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 429
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -3.7
- Surface topologique des pôles: 113Ų
Propriétés expérimentales
- Dense: 1.5±0.1 g/cm3
- Point de fusion: Not available
- Point d'ébullition: No data available
- Point d'éclair: No data available
- Le PSA: 118.18000
- Le LogP: -0.86250
(S)-CPW 399 Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-CPW 399 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18868-10mg |
(S)-CPW 399 |
389888-02-2 | 98% | 10mg |
¥3096.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18868-50mg |
(S)-CPW 399 |
389888-02-2 | 98% | 50mg |
¥12525.00 | 2023-09-09 | |
| TRC | C781478-10mg |
(S)-CPW 399 |
389888-02-2 | 10mg |
$ 201.00 | 2023-09-08 | ||
| TRC | C781478-50mg |
(S)-CPW 399 |
389888-02-2 | 50mg |
$ 936.00 | 2023-09-08 | ||
| TRC | C781478-100mg |
(S)-CPW 399 |
389888-02-2 | 100mg |
$ 1610.00 | 2023-09-08 | ||
| Chemenu | CM590428-100mg |
(S)-2-amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic acid |
389888-02-2 | 95%+ | 100mg |
$4900 | 2023-02-02 | |
| Chemenu | CM590428-1g |
(S)-2-amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic acid |
389888-02-2 | 95%+ | 1g |
$8820 | 2023-02-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203690-10 mg |
(S)-CPW 399, |
389888-02-2 | 10mg |
¥2,256.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203690A-50 mg |
(S)-CPW 399, |
389888-02-2 | 50mg |
¥6,506.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203690-10mg |
(S)-CPW 399, |
389888-02-2 | 10mg |
¥2256.00 | 2023-09-05 |
(S)-CPW 399 Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
389888-02-2 ((S)-CPW 399) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot